
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of chromene derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Polymorphism
Research on derivatives closely related to N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide has highlighted their complex crystal structures and polymorphism. For instance, 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivative 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide exhibit interesting crystallization patterns in different space groups, displaying anti-rotamer conformations about the C-N bond. These compounds demonstrate the intricate interactions and structural variations possible within this class of molecules, which could have implications for their physical properties and reactivity (Reis et al., 2013).
Synthesis and Applications
The synthesis of novel compounds within this chemical family often involves multi-component reactions, yielding derivatives with potential antioxidant and antibacterial properties. One study described the synthesis of indolyl-4H-chromene-3-carboxamides through a one-pot reaction, highlighting the efficiency and broad substrate scope of this method. The resulting compounds exhibited significant antioxidant activity and showed promise as antibacterial agents against various bacterial strains, suggesting potential applications in pharmaceuticals and materials science (Subbareddy & Sumathi, 2017).
Biological Activities
Compounds related to this compound have been explored for their biological activities, including cytotoxic effects against cancer cells and potential as antimicrobial agents. For example, some derivatives have been evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, contributing to the ongoing search for novel anticancer agents (Hassan et al., 2014). Additionally, other studies have synthesized heterocyclic derivatives via palladium-catalyzed oxidative cyclization-alkoxycarbonylation, producing compounds with potential applications in medicinal chemistry and drug design (Bacchi et al., 2005).
Alzheimer's Disease Research
Some chromenone derivatives linked to the 1,2,3-triazole ring system have been synthesized and evaluated for their anti-cholinesterase activity, which is relevant for Alzheimer's disease research. One such compound demonstrated promising anti-acetylcholinesterase activity and neuroprotective effects, suggesting potential therapeutic applications for neurodegenerative diseases (Saeedi et al., 2017).
Novel Synthetic Routes
Research has also focused on developing novel synthetic routes for related compounds, optimizing conditions for higher yield and selectivity. One study established a rapid and high-yield synthetic route for a target compound, showcasing the versatility and adaptability of synthetic strategies in this chemical domain (Chu et al., 2021).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide involves the condensation of 4-methoxybenzaldehyde with 2-amino-4-methylthiazole to form an imine intermediate, which is then reduced to the corresponding amine. The resulting amine is then reacted with 4-hydroxycoumarin in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-methoxybenzaldehyde", "2-amino-4-methylthiazole", "4-hydroxycoumarin", "coupling agent" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde with 2-amino-4-methylthiazole in the presence of a suitable solvent and acid catalyst to form the imine intermediate.", "Step 2: Reduction of the imine intermediate to the corresponding amine using a reducing agent such as sodium borohydride.", "Step 3: Reaction of the resulting amine with 4-hydroxycoumarin in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.", "Step 4: Purification of the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
536734-02-8 |
Molekularformel |
C21H16N2O4S |
Molekulargewicht |
392.43 |
IUPAC-Name |
N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H16N2O4S/c1-12-18(13-7-9-14(26-2)10-8-13)22-21(28-12)23-20(25)16-11-27-17-6-4-3-5-15(17)19(16)24/h3-11H,1-2H3,(H,22,23,25) |
InChI-Schlüssel |
JFOHHWOSJHXUEK-UHFFFAOYSA-N |
SMILES |
CC1=C(N=C(S1)NC(=O)C2=COC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-methylbenzenesulfonamide](/img/structure/B2977695.png)
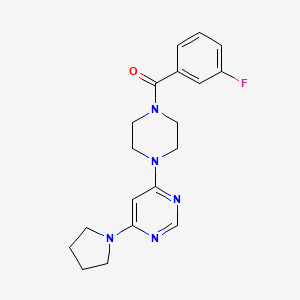
![4-Piperidin-4-yloxy-5,6,8,9-tetrahydrooxepino[4,5-d]pyrimidine](/img/structure/B2977700.png)
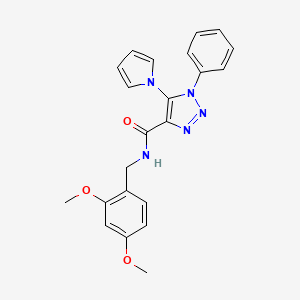
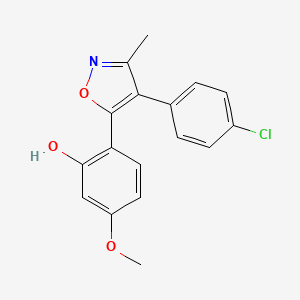


![Ethyl 2-[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate](/img/structure/B2977712.png)
![5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977713.png)
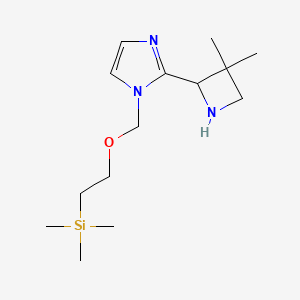
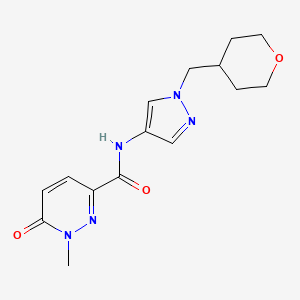

![1-(4-Fluorophenyl)-2-((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2977718.png)